molecular formula C23H24FN7O B12475327 2-(4-{4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

2-(4-{4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B12475327
M. Wt: 433.5 g/mol
InChI Key: GOLRJFUNZUSRMJ-UHFFFAOYSA-N
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Description

2-(4-{4-[(3-Fluorophenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(3-Fluorophenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluorophenyl and phenyl groups, and finally, the attachment of the piperazine and ethanol moieties. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(3-Fluorophenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-{4-[(3-Fluorophenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{4-[(3-Fluorophenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethan-1-amine
  • 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

What sets 2-(4-{4-[(3-Fluorophenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H24FN7O

Molecular Weight

433.5 g/mol

IUPAC Name

2-[4-[4-(3-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H24FN7O/c24-17-5-4-6-18(15-17)26-21-20-16-25-31(19-7-2-1-3-8-19)22(20)28-23(27-21)30-11-9-29(10-12-30)13-14-32/h1-8,15-16,32H,9-14H2,(H,26,27,28)

InChI Key

GOLRJFUNZUSRMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F

Origin of Product

United States

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